2-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-pyrazin-2-yl-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-13(17-4-3-10-2-1-7-20-10)12-9-21-14(18-12)11-8-15-5-6-16-11/h1-2,5-9H,3-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOHSKONXXAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and subsequent modifications. The characterization of the compound is often performed using techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole, including the compound , exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Bacterial Strains : Significant inhibition was observed against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Fungal Strains : The compound also showed efficacy against fungi such as Candida albicans and Aspergillus niger, indicating its broad-spectrum antimicrobial potential .
Antioxidant Activity
The antioxidant properties were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, thereby potentially reducing oxidative stress-related damage in biological systems .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.
- Radical Scavenging : Its structure allows for effective scavenging of free radicals, contributing to its antioxidant properties.
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- In Vitro Studies : A study demonstrated that pyrazolyl-thiazole derivatives exhibited notable antimicrobial activity with low MIC values against pathogenic strains, suggesting their potential as therapeutic agents .
- Computational Studies : Molecular docking simulations indicated strong binding interactions with biological targets, supporting experimental findings regarding their efficacy as multifunctional agents .
Data Summary
| Activity Type | Tested Organisms | MIC Values (μg/mL) | Remarks |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 0.22 - 0.25 | Significant inhibition observed |
| Antifungal | C. albicans, A. niger | Not specified | Broad-spectrum antifungal activity |
| Antioxidant | DPPH Assay | Not specified | Effective radical scavenging |
Scientific Research Applications
The compound is part of a broader class of thiazole-containing compounds, which are known for their diverse pharmacological properties. Research indicates that thiazoles exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown potential as antibacterial agents. For instance, studies have demonstrated that certain thiazole derivatives possess moderate antibacterial efficacy against various strains of bacteria, although they may not outperform established antibiotics in some cases .
- Anticancer Properties : Thiazole compounds have been investigated for their cytotoxic effects against cancer cell lines. For example, derivatives similar to the compound have exhibited potent activity against gastrointestinal and hepatocellular carcinoma cell lines, with IC50 values indicating effectiveness comparable to traditional chemotherapeutics like cisplatin .
- Antiviral Potential : The compound may also exhibit antiviral properties, as thiazole derivatives have been explored for their ability to inhibit viral replication. Specific structural modifications have been linked to enhanced antiviral activity against viruses such as dengue and other RNA viruses .
Pharmacological Applications
The applications of 2-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide can be categorized into several therapeutic areas:
Antimicrobial Agents
Thiazole derivatives are being developed as potential antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. A study indicated that while some derivatives showed promising antimicrobial activity, further optimization is required to enhance their efficacy .
Anticancer Drug Development
Given the compound's structural characteristics, it has been investigated in the context of anticancer drug development. Research highlights its potential in targeting specific cancer pathways and inducing apoptosis in malignant cells .
Anti-inflammatory Effects
Thiazoles are also noted for their anti-inflammatory properties, which could make them candidates for treating inflammatory diseases. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that highlight the effectiveness of thiazole derivatives:
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: Pyrazine vs. Thiophene Ethylamide vs. Cyclohexyl Groups: The thiophen-2-yl ethyl group in the target compound likely increases lipophilicity compared to the 4,4-difluorocyclohexyl group in compound 108, which could influence pharmacokinetic properties like bioavailability .
Biological Activity Trends :
- Thiophene-containing compounds (e.g., 5-bromothiophene derivatives in ) demonstrate antibacterial activity, suggesting that the thiophen-2-yl group in the target compound may confer similar properties .
- Pyrazolyl-thiazole carboxamides () show insecticidal activity, highlighting the versatility of thiazole-4-carboxamide scaffolds in diverse applications .
Physicochemical and Spectroscopic Data
While specific data for the target compound are lacking, analogs exhibit:
- ¹H/¹³C NMR : Characteristic peaks for thiazole (δ ~7.5–8.5 ppm for C2-H), pyrazine (δ ~8.5–9.5 ppm), and thiophene (δ ~6.5–7.5 ppm) .
- ESI-MS : Molecular ion peaks consistent with calculated masses (e.g., [M+H]⁺ for ’s compounds) .
Research Implications and Gaps
- Antibacterial Potential: The structural similarity to thiophene-based quinolones () suggests the target compound merits evaluation against Gram-positive and Gram-negative pathogens .
- Insecticidal Applications : Pyrazine-thiazole hybrids could be tested against agricultural pests, building on ’s findings .
- Synthetic Optimization : Further studies are needed to refine the synthesis of pyrazine-thiophene hybrids and assess their stability under physiological conditions.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(pyrazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole core. A common approach includes:
- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives under reflux conditions in ethanol or THF .
- Step 2: Introduction of the pyrazine moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, coupling 2-chloropyrazine with a thiazole intermediate in the presence of a palladium catalyst .
- Step 3: Amide bond formation between the thiazole-4-carboxylic acid and 2-(thiophen-2-yl)ethylamine. This is achieved using coupling agents like EDCI/HOBt in DMF at room temperature .
Key Considerations:
- Monitor reactions via TLC and purify intermediates using silica gel chromatography .
- Characterize intermediates with -NMR and LC-MS to ensure regiochemical fidelity .
Advanced: How can researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?
Answer:
Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance) or metabolic instability. Methodological strategies include:
- Pharmacokinetic Optimization: Introduce methyl or fluorine groups to the pyrazine or thiophene rings to enhance metabolic stability, as seen in structurally related compounds .
- Prodrug Design: Mask the carboxamide group with ester prodrugs to improve oral bioavailability .
- Metabolite Identification: Use LC-HRMS to profile metabolites in hepatic microsomes, identifying degradation hotspots .
Data Reconciliation Example:
If in vitro cytotoxicity (IC = 0.5 µM) fails to translate in vivo, conduct plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- -NMR: Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazine protons at δ 8.3–8.6 ppm) .
- -NMR: Verify carbonyl carbons (amide C=O at ~167 ppm) and aromatic systems .
- Mass Spectrometry (MS): Use HRMS to validate the molecular ion ([M+H] expected for CHNOS: 353.0432) .
- HPLC Purity: Ensure ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
Answer:
- Core Modifications:
- Replace the pyrazine with pyrimidine to assess π-stacking interactions in kinase ATP-binding pockets .
- Vary the thiophene-ethyl chain length to optimize hydrophobic interactions .
- Functional Assays:
- Use fluorescence polarization assays to measure binding affinity for kinases (e.g., JAK2, EGFR) .
- Perform molecular docking (AutoDock Vina) to predict binding poses against crystallographic kinase structures .
SAR Example:
Shortening the ethyl linker reduces IC by 10-fold in JAK2 inhibition, suggesting steric hindrance limits binding .
Basic: How should researchers mitigate solubility challenges during in vitro assays?
Answer:
- Solvent Systems: Use DMSO stock solutions (<10 mM) diluted in assay buffer with 0.1% Tween-80 to prevent precipitation .
- Co-solvents: Test cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility .
- Dynamic Light Scattering (DLS): Confirm nanoparticle-free solutions post-dilution to avoid false negatives in cellular assays .
Advanced: How can computational methods guide the optimization of this compound’s selectivity profile?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to off-target receptors (e.g., hERG) to predict cardiotoxicity risks .
- Free Energy Perturbation (FEP): Calculate relative binding energies for analogs, prioritizing substitutions with ΔΔG < 1 kcal/mol .
- Off-Target Screening: Use PASS Online or SEA servers to predict polypharmacology risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
